molecular formula C12H17N2NaO3 B14488957 5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt CAS No. 64082-40-2

5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt

Cat. No.: B14488957
CAS No.: 64082-40-2
M. Wt: 260.26 g/mol
InChI Key: RCQSAXVTKZPJKF-IPZCTEOASA-M
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Description

5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The sodium salt form of this compound enhances its solubility in water, making it easier to administer in medical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt typically involves the reaction of malonic acid derivatives with urea under specific conditions. The process begins with the alkylation of malonic acid derivatives to introduce the pentenyl and propyl groups. This is followed by cyclization with urea to form the barbituric acid core. The final step involves the conversion of the barbituric acid to its sodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its alcohol derivatives.

    Substitution: The sodium salt can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and metal salts are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted barbiturates depending on the reagents used.

Scientific Research Applications

5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a tool in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and sedative.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other barbiturate derivatives.

Mechanism of Action

The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Secobarbital: Known for its use as a short-acting sedative.

    Thiopental: Used as an anesthetic agent.

Uniqueness

5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt is unique due to its specific alkyl substitutions, which confer distinct pharmacokinetic and pharmacodynamic properties. These substitutions can affect the compound’s solubility, duration of action, and potency compared to other barbiturates.

Properties

CAS No.

64082-40-2

Molecular Formula

C12H17N2NaO3

Molecular Weight

260.26 g/mol

IUPAC Name

sodium;5-[(E)-pent-2-enyl]-5-propylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H18N2O3.Na/c1-3-5-6-8-12(7-4-2)9(15)13-11(17)14-10(12)16;/h5-6H,3-4,7-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+;

InChI Key

RCQSAXVTKZPJKF-IPZCTEOASA-M

Isomeric SMILES

CCCC1(C(=O)NC(=O)[N-]C1=O)C/C=C/CC.[Na+]

Canonical SMILES

CCCC1(C(=O)NC(=O)[N-]C1=O)CC=CCC.[Na+]

Origin of Product

United States

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